1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
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Overview
Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.
Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl moiety can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Final Assembly: The final step involves the coupling of the azetidine and trimethoxyphenyl intermediates, often through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine or sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: Its functional groups can be exploited in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to the discovery of new biochemical pathways or targets.
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with protein active sites, while the trimethoxyphenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Methylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one: Similar structure but with a methylsulfonyl group instead of isobutylsulfonyl.
1-(3-(Isobutylsulfonyl)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one: Similar structure but with a pyrrolidine ring instead of azetidine.
Uniqueness
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is unique due to the combination of its azetidine ring and isobutylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO6S/c1-13(2)12-27(22,23)15-10-20(11-15)17(21)9-7-14-6-8-16(24-3)19(26-5)18(14)25-4/h6,8,13,15H,7,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASABPRHWALTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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